ETH 149

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

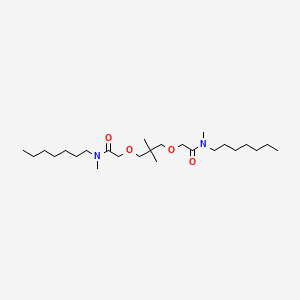

Structure

2D Structure

Properties

IUPAC Name |

N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O4/c1-7-9-11-13-15-17-26(5)23(28)19-30-21-25(3,4)22-31-20-24(29)27(6)18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPYYUBRXJPGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)COCC(C)(C)COCC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347583 | |

| Record name | Lithium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58821-96-8 | |

| Record name | Lithium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Eth 149

Original Synthetic Pathways and Conditions

One of the reported original synthetic pathways for ETH 149 involves the reaction of Acetamide, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[N-heptyl- with Iodomethane. chemicalbook.com This reaction is carried out in the presence of sodium hydride within a benzene (B151609) solvent system, followed by heating. chemicalbook.com This method has been reported to achieve a yield of 65%. chemicalbook.com

The reaction conditions are summarized in the table below:

| Parameter | Condition |

| Solvent | Benzene |

| Reagent | Sodium Hydride (NaH) |

| Temperature | Heating |

| Reported Yield | 65% |

Key Precursors and Reaction Steps

The primary precursors for the synthesis of this compound in the described original pathway are:

Acetamide, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[N-heptyl- chemicalbook.com

Iodomethane chemicalbook.com

The key reaction step involves the use of sodium hydride, which typically acts as a strong base to deprotonate an acidic proton, followed by alkylation with iodomethane. This suggests a nucleophilic substitution reaction where the deprotonated species attacks the electrophilic methyl group of iodomethane. chemicalbook.com

Purification Techniques and Characterization in Synthesis

While the specific purification techniques and detailed characterization methods employed during the synthesis of this compound are not explicitly detailed in the provided search results, general practices in organic synthesis would typically involve a combination of methods. Purification techniques commonly include distillation, crystallization, and various chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials, byproducts, and impurities. kuleuven.besciencemadness.org

Characterization of the synthesized compound would involve a range of analytical techniques to confirm its identity, purity, and structural integrity. These often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure. zhaw.ch

Mass Spectrometry (MS) : To confirm the molecular weight and formula. researchgate.netnih.gov

Infrared (IR) Spectroscopy : To identify functional groups.

Elemental Analysis : To verify the empirical formula.

Melting Point Determination : For solid compounds, as an indicator of purity.

Alternative or Improved Synthetic Strategies

ChemicalBook indicates that there are three reported synthetic routes for this compound (CAS 58821-96-8), implying the existence of alternative or improved synthetic strategies beyond the original pathway described. chemicalbook.com However, the specific details of these alternative routes, including their precursors, conditions, or comparative advantages (e.g., higher yield, milder conditions, reduced cost, or environmental impact), are not provided in the available search results. The development of improved synthetic strategies in organic chemistry often focuses on enhancing efficiency, selectivity, scalability, and sustainability. nih.govethz.chuchicago.edu

Derivatization and Functionalization Approaches

Information specifically detailing the derivatization and functionalization approaches for this compound itself is not available in the provided search results. In general chemical synthesis, derivatization involves modifying a compound to introduce new functional groups or alter existing ones, often to change its properties, enhance its reactivity, or facilitate its analysis. researchgate.netnih.govrsc.orgresearchgate.netbeilstein-journals.org Functionalization broadly refers to the process of adding specific functions or properties to a material or molecule. While the principles of derivatization and functionalization are widely applied across various chemical compounds, their direct application to this compound is not elaborated upon in the retrieved information.

Fundamental Principles of Ion Recognition and Transport by Eth 149

Molecular Recognition Mechanisms for Lithium Ions

The ability of ETH 149 to selectively bind lithium ions is central to its function as a lithium ionophore. This selectivity arises from a combination of its structural features and the environmental context in which it operates.

The chemical structure of this compound, N,N'-diheptyl-N,N',5,5-tetramethyl-3,7-dioxanonanediamide, reveals the presence of four oxygen atoms (two from ether linkages and two from amide carbonyl groups) and two nitrogen atoms. These electronegative atoms typically serve as coordination sites for metal ions. In the context of lithium ion recognition, it is inferred that these oxygen and potentially nitrogen atoms arrange themselves to form a specific cavity or binding pocket. This arrangement is designed to optimally accommodate the small ionic radius of the lithium ion (Li+), allowing for favorable ion-dipole interactions and efficient desolvation of the lithium ion upon complexation. While specific crystallographic data detailing the exact coordination geometry of this compound with lithium ions were not identified in the current search, the presence of these functional groups is indicative of their role in the chelation process.

Ion Transport Kinetics Across Model Membranes

Thermodynamic Parameters of Ion Complexation (e.g., Stability Constants)

The thermodynamic parameters of ion complexation, particularly stability constants (often expressed as log K or log β), are critical for understanding the affinity and selectivity of an ionophore for a specific ion. These constants quantify the equilibrium between the ionophore, the ion, and their complex. For neutral ionophores like this compound, these values are typically determined in situ within solvent polymeric membranes using techniques such as potentiometry or voltammetry. This compound is listed among a group of 18 neutral ionophores characterized for their complex formation constants in poly(vinyl chloride) membranes. researchgate.net The logarithmic complex formation constants for these ionophores, which are responsive to various common cations including lithium, range from 4.4 to 29. researchgate.net While a specific log K or log β value for this compound's complexation with lithium ions was not explicitly identified in the search results, the importance of such data is paramount for ionophore and sensor design. For illustrative purposes, another lithium ionophore, Lithium Ionophore VI, has been reported to form 1:2 complexes with lithium, exhibiting a logarithmic stability constant (log β) of 5.97 ± 0.06. researchgate.net The stability constants of ionophore-ion complexes are known to vary significantly with the membrane matrix, as different matrices possess distinct hydrophilicity and solvent polarity, which in turn dictate the stabilization of ionic species within the membrane. researchgate.net

Structure Activity Relationship Sar Studies of Eth 149 and Analogues

Impact of Structural Modifications on Lithium Ion Selectivity and Affinity

The core structure of ETH 149, an acyclic diamide (B1670390), provides a flexible framework that can be systematically modified to enhance its interaction with lithium ions. Key areas for structural modification include the N-alkyl and N-methyl substituents on the amide groups and the length and nature of the central carbon chain.

Research on structurally related acyclic diamide ionophores, such as N,N'-diheptyl-N,N'-diR-5,5-dimethyl-3,7-dioxanonane diamides, has demonstrated that the nature of the N-amide substituents (the 'R' groups) plays a pivotal role in determining lithium selectivity. nih.gov In these analogues, replacing the methyl groups of this compound with more complex residues like aliphatic ethers, tetrahydrofuran, furan, esters, or other amides significantly alters the ionophore's performance. nih.gov For instance, an analogue with an aliphatic ether substituent (AS701) exhibited the highest lithium over sodium selectivity (PLi/PNa of 13), while a furan-containing analogue (AS708) showed the lowest selectivity (PLi/PNa of 2). nih.gov This suggests that the electronic and steric properties of the substituents directly influence the coordination environment around the lithium ion, thereby affecting the stability of the ion-ionophore complex.

The length and lipophilicity of the N-alkyl chains (heptyl groups in this compound) are also critical. These chains ensure the ionophore's compatibility with the lipophilic environment of a polymer membrane in an ISE.

The lipophilicity of an ionophore is a critical parameter that governs its partitioning into and retention within the non-polar membrane phase of an ion-selective electrode. sigmaaldrich.com The heptyl chains of this compound provide significant lipophilicity, ensuring its stable incorporation into matrices like poly(vinyl chloride) (PVC).

The stereochemistry of acyclic ionophores like this compound can have a profound impact on their ion-binding capabilities. The flexible backbone of these molecules allows them to adopt specific conformations to create a coordination cavity for the target ion. The size and geometry of this cavity are determined by the spatial arrangement of the coordinating atoms, which in the case of this compound are the oxygen atoms of the amide groups.

While this compound itself is an achiral molecule, the introduction of chiral centers into the backbone or the N-alkyl substituents of related ionophores can lead to enantioselective recognition of chiral guest molecules. More relevant to its function as a lithium ionophore, the conformational preorganization of the molecule plays a key role. Acyclic ionophores that can readily adopt a conformation that presents a well-defined, pre-organized cavity for the lithium ion tend to exhibit higher affinity and selectivity. This is because less energy is required to transition from the unbound to the bound state.

For diamide ionophores, the formation of a stable complex with a cation often involves the wrapping of the flexible molecule around the ion, with the amide carbonyl oxygen atoms pointing inwards to coordinate with the metal center. The stereochemical arrangement of the substituents can either facilitate or hinder this conformational change, thereby influencing the stability of the resulting complex.

Comparative Analysis with Other Lithium Ionophores (e.g., Lithium Ionophore II (ETH 1644))

A comparative analysis of this compound with other lithium ionophores, particularly those with similar structural motifs, is instructive for understanding its relative performance. A relevant comparator is Lithium Ionophore II (ETH 1644), a noncyclic di-imide ionophore.

A study of noncyclic dicarboxamide Li+-selective carriers revealed that structural variations in the N-imide substituents significantly affect their ionophoric properties. nih.gov The study compared ETH 1644 (with two isobutyl N-imide substituents), ETH 1810 (with one isobutyl and one cyclohexyl substituent), and ETH 1811 (with two cyclohexyl substituents). nih.gov ETH 1810 was identified as the most effective ionophore in this series, exhibiting superior ionic selectivity and potency compared to ETH 1644. nih.gov

The key difference between this compound (a diamide) and ETH 1644 (a di-imide) lies in the nature of the linkage to the central chain. While both are acyclic and rely on amide/imide carbonyls for cation coordination, the electronic and steric differences can lead to variations in their binding affinities and selectivities. The study on the di-imide series highlights the sensitivity of ionophoric performance to even subtle structural changes in the substituents. nih.gov

The following table provides a general comparison based on the structural classes of these ionophores.

| Feature | This compound (Diamide) | ETH 1644 (Di-imide) |

| Core Structure | Acyclic Diamide | Acyclic Di-imide |

| Coordinating Atoms | Amide Carbonyl Oxygens | Imide Carbonyl Oxygens |

| Key Structural Feature | N,N'-diheptyl-N,N'-dimethyl substituents on a butanediamide backbone. | N,N'-diisobutyl substituents on a dicarboxamide backbone. |

| Reported Stoichiometry of Complex | Typically forms complexes with Li+. | Forms a 1:2 ion-carrier complex with Li+. nih.gov |

This table is based on general structural classifications and findings from related compounds.

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of ionophores. These methods provide insights into the three-dimensional structures of ionophore-ion complexes, the energetics of binding, and the factors that govern selectivity.

For acyclic diamide ionophores like this compound, molecular modeling can be used to:

Predict Binding Geometries: Computational methods can determine the most stable conformation of the this compound-Li+ complex, revealing how the flexible molecule wraps around the cation and which atoms are involved in the coordination.

Calculate Binding Energies: Quantum mechanical calculations can provide accurate estimates of the binding energy between this compound and various cations (e.g., Li+, Na+, K+). The difference in these binding energies can then be correlated with the experimentally observed selectivity.

Rationalize Selectivity: By comparing the calculated structures and binding energies of this compound complexes with different ions, researchers can understand the origin of its lithium selectivity. For example, the cavity formed by this compound may be optimally sized for Li+, leading to stronger interactions compared to larger cations.

Guide the Design of New Ionophores: Molecular modeling can be used to predict the ionophoric properties of hypothetical analogues of this compound before they are synthesized. This in-silico screening can accelerate the discovery of new ionophores with improved performance. For instance, models could predict how changing the length of the N-alkyl chains or the nature of the N-substituents would affect lithium selectivity.

While specific computational studies focused exclusively on the SAR of this compound are not widely published, the principles of molecular modeling have been extensively applied to understand ion binding in various ionophores. These studies consistently demonstrate the importance of a pre-organized binding cavity that matches the size and coordination preferences of the target ion.

Applications of Eth 149 in Chemical Sensing and Biophysical Research Models

Design and Fabrication of Lithium Ion-Selective Electrodes

ETH 149 is a key component in the fabrication of lithium ion-selective electrodes, which are crucial tools for measuring lithium ion activity in diverse environments. These electrodes are designed to exhibit a strong preference for lithium ions over other competing cations.

Membrane Composition and Optimization

Lithium ion-selective electrodes utilizing this compound typically incorporate the ionophore into a polymer membrane, most commonly composed of poly(vinyl chloride) (PVC). A representative membrane composition for such electrodes includes this compound as the neutral lithium carrier, a plasticizer such as 2-nitrophenyl octyl ether (o-NPOE), and a lipophilic anionic site, often potassium tetrakis(p-chlorophenyl)borate (KTpClPB) wikipedia.orgsigmaaldrich.comnih.gov. The PVC acts as the matrix, providing mechanical stability, while the plasticizer ensures the necessary mobility for the ionophore and ionic sites within the membrane wikipedia.orgsigmaaldrich.com.

Optimization of the membrane composition is critical for achieving desired electrode performance characteristics, such as enhanced selectivity and detection limits. For instance, increasing the ionophore concentration in the organic phase can lead to a higher upper detection limit for the analyte sigmaaldrich.com. The typical mass ratio of PVC to plasticizer in these membranes is often 1:2 sigmaaldrich.com.

Table 1: Typical Membrane Composition for this compound-Based Lithium Ion-Selective Electrodes

| Component | Role | Typical Concentration (wt%) |

| This compound | Lithium Ionophore | 1.00 nih.gov |

| Poly(vinyl chloride) (PVC) | Membrane Matrix | 33.00 nih.gov |

| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | 65.60 nih.gov |

| Potassium tetrakis(p-chlorophenyl)borate | Lipophilic Anionic Site | 0.40 nih.gov |

Electrode Performance Characteristics in Controlled Environments

Electrodes incorporating this compound demonstrate favorable performance characteristics, particularly in terms of selectivity for lithium ions over common interfering cations like sodium, potassium, and hydrogen ions. The selectivity coefficients (logKPotLi,M) quantify the electrode's preference for lithium (Li+) relative to an interfering ion (M+).

Table 2: Selectivity Coefficients of this compound-Based Lithium Ion-Selective Electrodes

| Interfering Ion (M+) | Selectivity Coefficient (logKLi+,M+) | Source |

| H+ | 1 | wikipedia.orgsigmaaldrich.com |

| Na+ | 0.03 - 0.05 | wikipedia.orgsigmaaldrich.com |

| K+ | 0.007 | wikipedia.orgsigmaaldrich.com |

These values indicate that this compound-based electrodes exhibit a significantly higher selectivity for lithium over potassium and sodium, which is crucial for applications where these ions are present in higher concentrations, such as biological samples wikipedia.orgsigmaaldrich.comnih.gov. The electrodes typically display a nearly Nernstian response, indicating a predictable and linear relationship between the electrode potential and the logarithm of the lithium ion activity sigmaaldrich.comkaysnyderattorney.com. Diffusion processes within the solvent polymeric membranes are known to influence the lower detection limit of ISEs and play a role in long-term potential drifts, highlighting the importance of membrane optimization for stable performance clinisciences.com.

Studies of Ion Transport in Artificial and Model Biological Membranes

Beyond their use in electrodes, this compound and similar ionophores are instrumental in investigating ion transport mechanisms across various membrane systems, including artificial lipid bilayers and cell-free biological models.

In Vitro Membrane Transport Assays

This compound has been investigated for its ability to facilitate lithium transport across membranes wikipedia.org. In in vitro membrane transport assays, ionophores like this compound are used to study the movement of ions across reconstituted membrane vesicles or planar lipid bilayers. For instance, this compound has been employed in studies to determine passive anion flux and permeability coefficients by observing the perturbation of K+-diffusion potential across membrane vesicles sigmaaldrich.com. These assays provide a controlled environment to understand the kinetics and thermodynamics of ion translocation, shedding light on how ionophores interact with membrane components and specific ions. The general principle of such assays often involves monitoring the translocation of substrates into inside-out vesicles or observing changes in membrane potential fishersci.ca.

Investigation of Ion Fluxes in Cell-Free Systems

In cell-free systems, this compound has been utilized to manipulate and study ion fluxes without the complexities of intact cellular machinery. A notable application involves its use to "clamp" the membrane potential to zero in vesicle lumens containing lithium ions sigmaaldrich.com. This short-circuiting effect, achieved by the addition of the lithium ionophore, allows researchers to isolate and investigate specific ion transport phenomena, independent of endogenous membrane potential gradients sigmaaldrich.com. Such cell-free approaches are valuable for prototyping synthetic genetic networks and for detailed investigations of gene expression processes, where controlled ionic environments are essential sigmaaldrich.com. They also offer advantages in studying membrane proteins and ion channels, avoiding toxic effects often encountered during overexpression in living cells americanelements.com.

Role in Analytical Method Development for Lithium Quantification

The high selectivity and reliable performance of this compound-based ionophores have made them indispensable in the development of analytical methods for lithium quantification, particularly in clinical and environmental contexts.

This compound is specifically employed in lithium ion-selective electrodes for the assay of lithium ion activity in serum, covering the therapeutical lithium range relevant for monitoring patients undergoing lithium therapy wikipedia.orgsigmaaldrich.comnih.gov. The ability to accurately measure lithium concentrations in biological fluids is critical for therapeutic drug monitoring, given lithium's narrow therapeutic window.

Furthermore, this compound-based electrodes have been integrated into advanced analytical platforms such as Flow Injection Analysis (FIA) systems for serum lithium determination kaysnyderattorney.com. The use of these electrodes in FIA systems has demonstrated improved precision and accuracy in lithium measurements, alongside a reduction in measurement time, compared to earlier methods kaysnyderattorney.com. This highlights this compound's contribution to developing efficient and reliable analytical techniques for lithium quantification, which are vital for various applications, including medical diagnostics and environmental monitoring sigmaaldrich.comnih.gov.

Analytical Methodologies for the Characterization and Quantification of Eth 149 in Research

Spectroscopic Techniques (e.g., IR, NMR) for Structural Confirmation

Spectroscopic techniques are fundamental for confirming the chemical structure of ETH 149. While detailed spectral data for this compound are not extensively documented in the provided search results, general principles of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to its presumed structure, which contains amide, ether, and long alkyl chain functionalities.

Infrared (IR) spectroscopy would be utilized to identify key functional groups within the this compound molecule. The presence of amide carbonyls (C=O) would typically manifest as strong absorption bands in the 1630-1690 cm⁻¹ region. For this compound, a specific IR maximum at 1640 cm⁻¹ has been noted during its purification. chemicalbook.com Ether linkages (C-O-C) would show characteristic absorptions in the 1070-1150 cm⁻¹ range. The long aliphatic chains would also contribute to C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would provide detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecule.

¹H NMR would reveal distinct signals for the protons on the heptyl chains, the N-methyl groups, and the protons adjacent to the ether and amide functionalities. The chemical shifts and coupling patterns would confirm the symmetrical nature and the specific arrangement of the substituents.

¹³C NMR would provide insights into the carbon backbone, differentiating between the various aliphatic carbons, the carbonyl carbons of the amide groups, and the carbons within the ether linkages.

These spectroscopic methods are indispensable for verifying the successful synthesis and structural integrity of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound. Column chromatography is a common method for isolating the compound from reaction mixtures and removing impurities. For instance, this compound can be purified by chromatography on Kieselgel (silica gel) using chloroform (B151607) (CHCl3) as the eluent. chemicalbook.com This indicates that this compound has a suitable polarity for separation on normal-phase silica (B1680970) columns.

High-Performance Liquid Chromatography (HPLC) would be employed for quantitative purity assessment and preparative isolation. Given the non-polar nature of the heptyl chains and the presence of polar amide and ether groups, a reversed-phase HPLC system (e.g., C18 column) with a mobile phase gradient of acetonitrile/water or methanol/water would likely be effective. Detection could be achieved using a UV detector if the molecule possesses a chromophore (which the amide groups might provide to some extent, though not strongly), or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. The retention time and peak area analysis would provide information on the compound's purity profile.

Thin-Layer Chromatography (TLC) serves as a rapid and qualitative method for monitoring reaction progress and assessing sample purity during synthesis and preliminary purification steps. The retention factor (Rf) values in various solvent systems would be characteristic of this compound and its impurities.

Mass Spectrometry in Elucidating Molecular Structure and Transformations

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which can aid in structural elucidation. The exact mass of this compound is 442.37705808 Da, and its monoisotopic mass is 442.37705808 Da. echemi.com

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Electron Ionization Mass Spectrometry (EI-MS) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap would be suitable. ESI-MS is particularly useful for larger, more polar molecules, often yielding protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adducts. EI-MS, while more energetic, can provide characteristic fragmentation patterns that reveal structural subunits. Tandem mass spectrometry (MS/MS) experiments would further break down selected ions, generating fragment ions that can be used to piece together the molecular structure and identify specific substructures. While general discussions of mass spectrometry techniques are prevalent in research associated with institutions like ETH Zurich researchgate.netethz.chrsc.orgethz.ch, specific fragmentation data or detailed mass spectral findings for this compound itself are not explicitly provided in the search results.

Electrochemical Methods for Performance Evaluation in Sensing Platforms

Electrochemical methods are particularly pertinent for evaluating the performance of this compound, especially in its role as a lithium ionophore in sensing platforms. This compound is known as "Lithium Ionophore I" echemi.comchemicalbook.com and has been successfully incorporated into polyvinyl chloride (PVC) membranes for the fabrication of ion-selective electrodes (ISEs). researchgate.net

Potentiometry is a key electrochemical technique used to assess the selectivity and sensitivity of these ionophore-based sensors. In potentiometric measurements, the potential difference across the ion-selective membrane, which contains this compound, is measured when the electrode is immersed in solutions containing varying concentrations of the primary ion (lithium) and interfering ions. The selectivity of an ionophore is quantified by its potentiometric selectivity coefficients (KLi+/X+), which indicate the relative response of the electrode to the primary ion compared to an interfering ion (X+).

For this compound incorporated into PVC membranes, the following selectivity coefficients have been reported: researchgate.net

| Interfering Ion (X⁺) | Selectivity Coefficient (KLi⁺/X⁺) |

| H⁺ | 1 |

| Na⁺ | 0.05 |

| K⁺ | 0.007 |

These values demonstrate that this compound exhibits significant selectivity for lithium ions over sodium and potassium ions, although its selectivity over hydrogen ions (H⁺) is noted to be unity, indicating a similar response to H⁺ and Li⁺. This detailed research finding is crucial for understanding the practical applicability and limitations of this compound in lithium sensing. researchgate.net

The evaluation of these selectivity coefficients is critical for designing and optimizing lithium-selective electrodes for various analytical applications, ensuring accurate and reliable lithium ion detection in complex matrices.

Future Directions and Emerging Research Avenues for Ionophores Derived from Eth 149

Development of Novel Ionophores with Enhanced Selectivity or Sensitivity

A key direction for ionophores derived from ETH 149 involves the design and synthesis of new compounds with improved selectivity and sensitivity for target ions. This compound itself is a lithium ionophore fishersci.com, and advancements in this area could lead to more precise detection of lithium ions, or the development of derivatives selective for other crucial ions.

Research indicates that modifying the molecular structure of ionophores can significantly impact their selectivity. For instance, introducing bulky "block" subunits into crown ether structures has been shown to enhance lithium ion selectivity by preventing the formation of undesirable sandwich-type complexes with larger cations. This principle could be applied to this compound derivatives to fine-tune their ion recognition capabilities. wikipedia.org

The performance of ion-selective electrodes, which often utilize ionophores like this compound, is also influenced by membrane composition. Investigations into the role of plasticizers and lipophilic anionic sites, such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB), are crucial for optimizing selectivity. wikipedia.orgnih.gov Furthermore, determining the optimal molar ratio of components like borate (B1201080) to ionophore within a polymer membrane, such as poly(vinyl chloride) (PVC), can provide insights into ion-ionophore complex stoichiometries, thereby guiding the development of more selective ionophores. nih.gov The basicity of an ionophore is also a critical factor that dictates its selectivity and operational range in ion-selective electrodes. pressurebiosciences.com

Integration into Advanced Sensing Technologies

Ionophores are integral components of many potentiometric and optical sensing systems. Future research aims to integrate this compound derivatives into next-generation sensing technologies, moving towards more compact, efficient, and versatile devices. nih.govnih.gov

The broader field of sensor technology is witnessing rapid advancements, with a focus on developing low-cost, high-performance sensors. Examples include carbon nanotube-based sensors capable of detecting minute quantities of specific gases, highlighting the potential for miniaturization and enhanced detection limits. chembase.cn Wearable sensors designed for the analysis of body fluids represent another emerging area where ionophore-based systems could play a significant role in continuous, real-time monitoring of ion concentrations. chembase.cn

Electrochemical Impedance Spectroscopy (EIS) is being explored for the creation of cost-efficient electrochemical sensors for ionic concentrations, offering a promising avenue for integrating ionophores into such systems. fishersci.ca Additionally, emulsified optical sensors, where ionophore molecules maintain their high affinity and selectivity within attoliter-sized sensing nanodroplets, represent a highly promising research direction for advanced chemical sensing. nih.gov

Theoretical Studies on Ionophore Design Principles

Theoretical studies are fundamental to understanding the intricate mechanisms of ion-ionophore interactions and guiding the rational design of novel compounds. Knowledge of complex formation constants, for example, is essential for effective ionophore and sensor design. nih.govnih.gov

Advanced theoretical assessments, including voltammetric data analysis, can reveal the kinetics and molecular-level mechanisms governing ion-ionophore recognition at the interface between a membrane and an aqueous solution. scispace.com These studies often employ molecular-level models to describe three-dimensional ion-ionophore complexation at a two-dimensional interface, which is a kinetic requirement for facilitated ion transfer. scispace.com Such detailed theoretical understanding is crucial for predicting and optimizing the performance of new ionophore designs before costly and time-consuming experimental synthesis. Research into the design principles of soft robots, encompassing advanced sensing modalities, also underscores the importance of theoretical modeling in developing high-performance systems. epa.gov

Potential in Nanotechnology and Materials Science for Ion Separation

The application of ionophores derived from this compound in nanotechnology and materials science holds significant promise for advanced ion separation processes. Nanotechnology and nanomaterials are increasingly recognized for their potential in environmental remediation, particularly in the selective removal of heavy metal ions from water and wastewater. phenomenex.com

Nanomaterials offer advantages such as high surface areas, tunable surface chemistries, and enhanced reactivity, making them efficient adsorbents and catalysts for ion separation. Surface functionalization of these nanomaterials with specific chemical groups can further enhance their selectivity for target ions, minimizing interference from other species. Magnetic nanomaterials, for instance, facilitate effective removal of hazardous metals through magnetic separation techniques, which could be combined with ionophore-based recognition. phenomenex.com The principles governing selectivity and separation in magnetic nanoparticles, such as charge, size, lipophilicity, and surface energy, are also relevant for designing ionophore-functionalized nanomaterials for specific ion separation tasks.

Compound Names and PubChem CIDs

Q & A

Q. Methodological Guidance :

- Conduct a preliminary literature review to identify understudied aspects .

- Use Boolean operators (AND/OR/NOT) to refine database searches .

- Validate feasibility by consulting lab protocols or prior experimental setups .

What strategies optimize literature reviews for this compound-related studies?

Basic Research Question

Leverage interdisciplinary databases (e.g., Google Scholar, General Science Collection) and prioritize peer-reviewed journals . Use citation-chaining to trace foundational papers and recent advancements.

Q. Methodological Guidance :

- Apply systematic review frameworks to avoid selection bias .

- Use tools like Zotero or Mendeley to organize references and annotate key findings .

- Cross-validate chemical nomenclature (IUPAC names, CAS numbers) to ensure consistency .

What experimental designs are robust for characterizing this compound’s structural properties?

Basic Research Question

Adopt spectroscopic methods (e.g., NMR, IR) and crystallography for structural analysis. Include control experiments to isolate variables (e.g., solvent effects) .

Q. Methodological Guidance :

- Predefine measurement protocols (e.g., temperature, pressure) to minimize instrumental drift .

- Use triplicate sampling to assess reproducibility .

- Document raw data in appendices and processed data in main text with error margins .

How can researchers address contradictory data in this compound’s reactivity studies?

Advanced Research Question

Contradictions may arise from methodological variances (e.g., reaction conditions, purity of reagents). Conduct sensitivity analyses to identify critical parameters .

Q. Methodological Guidance :

- Replicate experiments under standardized conditions .

- Apply ANOVA or t-tests to compare datasets and isolate outliers .

- Consult interdisciplinary experts (e.g., computational chemists) to model alternative pathways .

Which statistical methods are suitable for analyzing this compound’s thermodynamic data?

Advanced Research Question

Use multivariate regression to correlate thermodynamic variables (e.g., ΔG, ΔH) with environmental factors (e.g., temperature). Apply Grubbs’ test to detect outliers in calorimetry data .

Q. Methodological Guidance :

- Normalize datasets to account for instrumental variability .

- Visualize trends using Arrhenius plots or van’t Hoff analysis .

- Report confidence intervals (95%) to quantify uncertainty .

How to integrate environmental impact assessments into this compound research?

Advanced Research Question

Adopt lifecycle analysis (LCA) frameworks to evaluate synthesis pathways’ ecological footprints. Collaborate with environmental science teams to model waste byproducts .

Q. Methodological Guidance :

- Quantify energy consumption and solvent waste using stoichiometric calculations .

- Incorporate toxicity screening (e.g., EC50 assays) for byproduct validation .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

What are best practices for managing this compound research data?

Q. Methodological Guidance :

- Create a Data Management Plan (DMP) outlining storage formats, metadata standards, and access protocols .

- Use version control (e.g., Git) for iterative datasets .

- Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare .

How to ensure ethical compliance in this compound studies involving biological systems?

Q. Methodological Guidance :

- Obtain institutional ethics approval for in vivo/in vitro testing .

- Document informed consent procedures for human-derived samples .

- Disclose funding sources and potential conflicts of interest .

What techniques improve reproducibility in this compound synthesis protocols?

Advanced Research Question

Standardize reaction parameters (e.g., stirring rate, inert atmosphere) and validate purity via HPLC or mass spectrometry .

Q. Methodological Guidance :

- Publish step-by-step protocols with troubleshooting notes .

- Share synthetic intermediates via open-source platforms (e.g., ChemRxiv) .

- Conduct interlab comparisons to verify reproducibility .

How to critically evaluate the validity of this compound research findings?

Advanced Research Question

Assess methodological rigor (e.g., sample size, control groups) and statistical power. Cross-check results against computational simulations (e.g., DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.